4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure combining pyrrole and pyrimidine rings. The presence of a chlorophenyl group and a methoxyethyl side chain further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.
Attachment of the Methoxyethyl Side Chain: This step may involve nucleophilic substitution reactions, where the methoxyethyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-2,5-dione
- 4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-2,5-dione
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may exhibit unique reactivity and bioactivity due to the specific arrangement of its functional groups. The combination of the pyrrolo[3,4-d]pyrimidine core with the chlorophenyl and methoxyethyl groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-2-4-10(16)5-3-9/h2-5,13H,6-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDSMBTUHYLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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